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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B15614879 Get Quote

An In-depth Technical Guide to WAY-100635 Maleate

This guide provides a detailed overview of the chemical structure, properties, and

pharmacological profile of WAY-100635 maleate, a pivotal research tool in the study of the

serotonergic system. It is intended for researchers, scientists, and professionals in drug

development.

Core Chemical Properties and Structure
WAY-100635 is a piperazine derivative that has been instrumental in neuropharmacological

research.[1] Its maleate salt form is commonly used in experimental settings.

IUPAC Name: N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-pyridin-2-

ylcyclohexanecarboxamide, (Z)-but-2-enedioic acid.[2][3]

Synonyms: WAY 100635 maleate, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-

pyridinylcyclohexanecarboxamide maleate.[4]

Appearance: It is typically supplied as a white to off-white crystalline solid or powder.[4]

Chemical Structure of WAY-100635

Caption: 2D Chemical Structure of WAY-100635.

Table 1: Physicochemical Properties of WAY-100635 Maleate
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Property Value Citations

Molecular Formula C₂₅H₃₄N₄O₂ · C₄H₄O₄ [3][4][5]

Molecular Weight 538.64 g/mol [2][4][5]

CAS Number 1092679-51-0, 634908-75-1 [4][5][6]

Purity ≥95-98% (by HPLC) [3][5][6]

Solubility Soluble in water to 25-50 mM [4][5]

| InChI Key | XIGAHNVCEFUYOV-BTJKTKAUSA-N |[2][3][4] |

Pharmacological Profile
WAY-100635 was initially developed as the first highly potent and selective "silent" antagonist

for the serotonin 1A (5-HT₁ₐ) receptor.[7][8] The term "silent" denotes its lack of any intrinsic

agonist or partial agonist activity, making it a pure neutral antagonist.[7][8] However,

subsequent research revealed a significant secondary activity as a potent full agonist at the

dopamine D₄ receptor, a finding that requires careful consideration in experimental design.[1][6]

[9]

Table 2: Receptor Binding Affinity of WAY-100635

Receptor Target Binding Parameter Value (nM) Citations

5-HT₁ₐ (Rat) Kᵢ 0.84

5-HT₁ₐ Kᵢ 0.39 [6]

5-HT₁ₐ IC₅₀ 0.91 - 2.2 [6][8]

Dopamine D₄.₂ Kᵢ 16 [6][10]

Dopamine D₄.₄ Kᵢ 3.3 [6][9][10]

Dopamine D₄.₂ Kₑ 2.4 [6][10]

Dopamine D₂ₗ Kᵢ 420 - 940 [6][9][10]

Dopamine D₃ Kᵢ 370 [6][10]
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| α₁-adrenergic | pIC₅₀ = 6.6 | ~250 |[6][10] |

WAY-100635 exhibits over 100-fold selectivity for the 5-HT₁ₐ receptor compared to other

serotonin receptor subtypes and various other central nervous system targets.[7][8] Its high

affinity and selectivity have made its radiolabeled forms, [³H]WAY-100635 and [¹¹C]WAY-

100635, invaluable tools for in vitro radioligand binding assays and in vivo Positron Emission

Tomography (PET) imaging studies, respectively.[8][11][12][13]

Signaling Pathways
The dual action of WAY-100635 on 5-HT₁ₐ and D₄ receptors results in distinct downstream

signaling events.

Antagonism of the 5-HT₁ₐ Receptor
The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gᵢ/ₒ pathway. Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing

intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-

rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. As a silent

antagonist, WAY-100635 binds to the 5-HT₁ₐ receptor but does not initiate this signaling

cascade. Instead, it competitively blocks endogenous serotonin and other agonists from

binding, thereby preventing the receptor's inhibitory effects.

Agonism of the Dopamine D₄ Receptor
Conversely, the dopamine D₄ receptor also couples to Gᵢ/ₒ proteins. As a full agonist, WAY-

100635 actively stimulates this receptor, leading to the inhibition of adenylyl cyclase and a

subsequent decrease in cAMP levels in D₄-expressing cells.[9] This agonist activity at D₄

receptors complicates the interpretation of results when WAY-100635 is used under the

assumption of being a selective 5-HT₁ₐ antagonist.
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Caption: Signaling pathways modulated by WAY-100635.

Impact on Serotonergic Neuronal Activity
A critical function of 5-HT₁ₐ receptors is their role as somatodendritic autoreceptors on

serotonin neurons in the dorsal raphe nucleus. These autoreceptors provide a negative

feedback mechanism, where serotonin release inhibits the neuron's own firing. By blocking

these autoreceptors, WAY-100635 removes this inhibitory brake (disinhibition), leading to an

increase in the firing rate of serotonergic neurons and consequently, enhanced serotonin

release in projection areas.[14][15]
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Caption: Effect of WAY-100635 on serotonergic neuron activity.

Experimental Protocols
WAY-100635 is frequently used in radioligand binding assays to determine the affinity of novel

compounds for the 5-HT₁ₐ receptor.

Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized methodology for a filtration-based competitive binding

assay using [³H]WAY-100635.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT₁ₐ receptor by

measuring its ability to compete with the radioligand [³H]WAY-100635.

Materials:
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Receptor Source: Rat hippocampal membranes or cell lines stably expressing the human 5-

HT₁ₐ receptor.[7][11]

Radioligand: [³H]WAY-100635.[11]

Test Compound: Unlabeled compound of interest at various concentrations.

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

Wash Buffer: Ice-cold incubation buffer.

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a

substance like polyethyleneimine (PEI) to reduce non-specific binding.[17]

Scintillation Cocktail and Counter.[17]

Methodology:

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the

membranes via centrifugation. Resuspend the final pellet in the assay binding buffer.

Determine protein concentration using a standard assay (e.g., BCA).[17]

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed

concentration of [³H]WAY-100635 (typically near its Kₑ value), and varying concentrations of

the unlabeled test compound.[17]

Control Wells:

Total Binding: Contains membranes and radioligand only.

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration

of a known 5-HT₁ₐ ligand (e.g., unlabeled WAY-100635 or 8-OH-DPAT) to saturate all

specific binding sites.

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific

temperature (e.g., 25-30°C) to reach binding equilibrium.[16][17]
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Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration

through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to

remove unbound radioligand.[17]

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in

counts per minute, CPM) retained on each filter using a scintillation counter.[17]

Data Analysis:

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration

of test compound that inhibits 50% of specific radioligand binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[17]
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Caption: Workflow for a competitive radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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